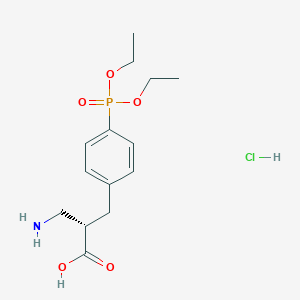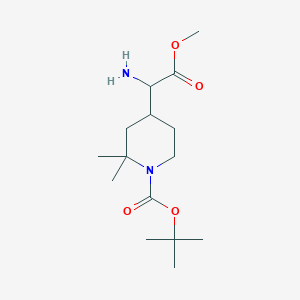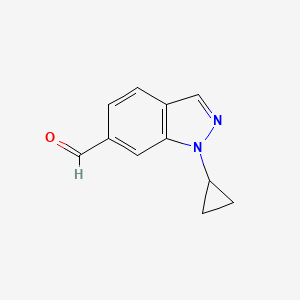![molecular formula C19H15BrN2 B12988486 1-(3-Bromophenyl)-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12988486.png)
1-(3-Bromophenyl)-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group and a phenyl group attached to the benzimidazole core, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole typically involves the condensation of 1,2-phenylenediamine with 3-bromobenzaldehyde in the presence of an acid catalyst. The reaction is usually carried out in acetic acid at elevated temperatures (around 85°C) for several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromophenyl)-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Phenyl-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Bromophenyl)-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds . The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
2-Phenylbenzimidazole: Lacks the bromophenyl group, making it less reactive in substitution reactions.
3-Bromobenzimidazole: Similar structure but lacks the phenyl group, affecting its biological activity.
2-(3-Bromophenyl)imidazo[2,1-b]oxazole: Another heterocyclic compound with different biological properties.
Uniqueness: 1-(3-Bromophenyl)-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole is unique due to the presence of both bromophenyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H15BrN2 |
|---|---|
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
3-(3-bromophenyl)-2-phenyl-1,2-dihydrobenzimidazole |
InChI |
InChI=1S/C19H15BrN2/c20-15-9-6-10-16(13-15)22-18-12-5-4-11-17(18)21-19(22)14-7-2-1-3-8-14/h1-13,19,21H |
Clé InChI |
QTESPTUBSGWRBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2NC3=CC=CC=C3N2C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine](/img/structure/B12988407.png)
![2-[cis-3-fluorocyclobutyl]-1H-imidazole](/img/structure/B12988419.png)

![Rel-(3aR,6aR)-4-methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12988440.png)

![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one](/img/structure/B12988451.png)

![5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide](/img/structure/B12988465.png)
![tert-Butyl 1-oxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12988468.png)

![1-Fluoro-3-azabicyclo[3.2.0]heptane](/img/structure/B12988476.png)


